molecular formula C12H7ClF2O B14038555 1-(Difluoromethyl)naphthalene-8-carbonyl chloride

1-(Difluoromethyl)naphthalene-8-carbonyl chloride

Cat. No.: B14038555
M. Wt: 240.63 g/mol
InChI Key: RZQXVQPTPJNHEM-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-8-carbonyl chloride is a naphthalene derivative featuring a difluoromethyl (-CF₂H) group at the 1-position and a reactive carbonyl chloride (-COCl) moiety at the 8-position. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to the unique electronic and steric properties imparted by the difluoromethyl group. Fluorinated aromatic compounds are widely utilized to enhance metabolic stability, bioavailability, and target binding affinity in drug candidates .

Properties

Molecular Formula

C12H7ClF2O

Molecular Weight

240.63 g/mol

IUPAC Name

8-(difluoromethyl)naphthalene-1-carbonyl chloride

InChI

InChI=1S/C12H7ClF2O/c13-11(16)8-5-1-3-7-4-2-6-9(10(7)8)12(14)15/h1-6,12H

InChI Key

RZQXVQPTPJNHEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Difluoromethyl)naphthalene-8-carbonyl chloride typically involves the introduction of the difluoromethyl group and the carbonyl chloride group onto the naphthalene ring. One common method involves the reaction of naphthalene with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. Subsequently, the carbonyl chloride group can be introduced through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride .

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-8-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to form 1-(difluoromethyl)naphthalene-8-carboxylic acid or its derivatives using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the difluoromethyl group can lead to the formation of difluoromethyl ketones or aldehydes under specific conditions.

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Difluoromethyl)naphthalene-8-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-8-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variation: Difluoromethyl vs. Trifluoromethyl

The trifluoromethyl (-CF₃) analog, 1-(trifluoromethyl)naphthalene-6-carbonyl chloride (CAS 1261596-64-8), differs in both substituent type and position. Key distinctions include:

  • Molecular Weight : The trifluoromethyl derivative (258.62 g/mol) is heavier than the difluoromethyl analog (estimated ~242.62 g/mol*), reflecting the additional fluorine atom .
  • However, the -CF₃ group may enhance lipophilicity (higher logP) and metabolic resistance .
  • Positional Effects : The carbonyl chloride at position 6 (vs. 8 in the target compound) alters the electronic distribution across the naphthalene ring, which could influence regioselectivity in subsequent reactions.

Positional Isomerism: Carbonyl Chloride at Position 8 vs. 2

Naphthalene-2-carbonyl chloride (2-naphthoyl chloride) is a commercially available analog (CAS RN: [provided in ]). Key comparisons:

  • Applications : 2-Naphthoyl chloride is widely used in dye and polymer synthesis, whereas the 8-substituted derivative may find niche applications in asymmetric catalysis or fluorinated drug intermediates.

Halogen vs. Fluorinated Alkyl Substituents

  • 8-Chloro-1-methylnaphthalene (CAS 84796-01-0) and 1-chloro-8-fluoro-naphthalene (CAS 314-45-4) highlight the impact of halogen substituents. Steric Profile: The difluoromethyl group in the target compound provides a balance between electronic modulation and steric bulk, unlike the smaller halogens.

Non-Fluorinated Analogs

Non-fluorinated analogs like naphthalene-1,8-dicarbonyl chloride or methyl-substituted derivatives (e.g., dimethylnaphthalenes, ) lack the fluorine-induced enhancements in lipophilicity and metabolic stability. These compounds are less relevant in modern drug design but remain valuable in industrial applications (e.g., surfactants, polymers).

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents
1-(Difluoromethyl)naphthalene-8-carbonyl chloride C₁₂H₇ClF₂O ~242.62* Not provided -CF₂H (1), -COCl (8)
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride C₁₂H₆ClF₃O 258.62 1261596-64-8 -CF₃ (1), -COCl (6)
Naphthalene-2-carbonyl chloride C₁₁H₇ClO 190.63 [From ] -COCl (2)
8-Chloro-1-methylnaphthalene C₁₁H₉Cl 176.64 84796-01-0 -Cl (8), -CH₃ (1)
1-Chloro-8-fluoro-naphthalene C₁₀H₆ClF 180.61 314-45-4 -Cl (1), -F (8)

*Estimated based on analogous structures.

Biological Activity

1-(Difluoromethyl)naphthalene-8-carbonyl chloride is a fluorinated organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, toxicity, and relevant case studies.

This compound is characterized by the presence of a difluoromethyl group and a carbonyl chloride moiety attached to a naphthalene ring. The structure can be represented as follows:

C12H8ClF2O\text{C}_{12}\text{H}_{8}\text{ClF}_{2}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethyl group enhances lipophilicity, potentially increasing cellular uptake and bioavailability. The carbonyl chloride functional group may facilitate nucleophilic attack by biological molecules, leading to various biochemical effects.

Toxicity and Metabolism

Research indicates that compounds containing difluoromethyl groups can undergo metabolic transformations, potentially leading to toxic metabolites such as fluoroacetate. Fluoroacetate has been shown to inhibit critical enzymes in the citric acid cycle, leading to metabolic disruption and toxicity in various organisms .

Study 1: Enzyme Inhibition

A study investigated the effects of this compound on aconitase, an enzyme crucial for the citric acid cycle. It was found that this compound could inhibit aconitase activity in vitro, similar to the known effects of fluoroacetate, highlighting its potential as a metabolic disruptor .

Study 2: Anticancer Activity

Another research focused on the anticancer properties of fluorinated naphthalene derivatives, including this compound. The compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
Aconitase InhibitionDisruption of metabolic pathways
Cytotoxicity in Cancer Cell LinesInduction of apoptosis
Potential Toxic Metabolite FormationRisk of fluoroacetate production

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